Ethyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate

Description

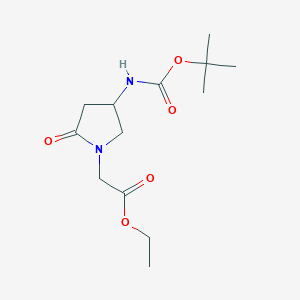

Ethyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate is a specialized organic compound featuring a pyrrolidinone (2-oxopyrrolidine) backbone substituted at the 1-position with an ethyl acetoxy group and at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, making this compound a critical intermediate in peptide synthesis and pharmaceutical development . Unlike its simpler analogs, such as ethyl 2-oxopyrrolidine-1-acetate (CAS 61516-73-2), the Boc-amino substituent introduces steric bulk and alters reactivity, enabling selective deprotection in multi-step syntheses.

Properties

Molecular Formula |

C13H22N2O5 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetate |

InChI |

InChI=1S/C13H22N2O5/c1-5-19-11(17)8-15-7-9(6-10(15)16)14-12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,18) |

InChI Key |

ZETKZNHGSXBBDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CC(CC1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate typically involves the following steps:

Formation of the Boc-protected amino group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be achieved through various cyclization reactions, depending on the starting materials and desired conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:

Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amino acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) are commonly used to remove the Boc group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

Hydrolysis: Free amino acid.

Oxidation: Oxo derivatives of the pyrrolidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, enabling the study of their interactions and functions.

Industrial Chemistry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis. This selective protection and deprotection enable the stepwise construction of complex molecules, particularly peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The Boc-amino group distinguishes Ethyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate from analogs. Key comparisons include:

Ethyl 2-oxopyrrolidine-1-acetate (EOP)

- Structure: Lacks the Boc-amino group at position 3.

- CAS/EC : 61516-73-2 / 262-828-0 .

- Applications : Used in environmental studies to assess polarity and matrix effects in water samples (polarity range: logP -4.68 to 3.59) .

- Safety : Requires precautions for inhalation and skin contact, with documented first-aid measures .

Ethyl 2-oxo-4-phenylbutyrate

- Structure: Substituted with a phenyl group at position 4 instead of Boc-amino.

- CAS/EC : 64920-29-2 / 265-276-9 .

- Properties : Increased lipophilicity (higher logP) due to the aromatic ring, favoring organic solvent solubility.

Ethyl 2-oxocyclohexanecarboxylate

Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.